Delgocitinib

Beschreibung

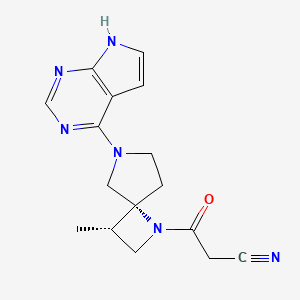

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(3S,4R)-3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-11-8-22(13(23)2-5-17)16(11)4-7-21(9-16)15-12-3-6-18-14(12)19-10-20-15/h3,6,10-11H,2,4,7-9H2,1H3,(H,18,19,20)/t11-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWWYYZBZNSPDT-ZBEGNZNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN([C@]12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336933 | |

| Record name | Delgocitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263774-59-9 | |

| Record name | Delgocitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263774599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delgocitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Delgocitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(3S,4R)-3-Methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELGOCITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L0Q8KK220 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Delgocitinib's Mechanism of Action in T Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delgocitinib is a pan-Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of inflammatory skin conditions such as atopic dermatitis and chronic hand eczema.[1][2][3][4] Its therapeutic effect is largely attributed to its ability to modulate the immune response, particularly by influencing the function of T cells, which are key drivers of the inflammatory cascade in these diseases. This technical guide provides an in-depth exploration of the mechanism of action of this compound in T cells, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound exerts its effects by inhibiting the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, which are crucial for the signaling of numerous cytokines and growth factors involved in T cell activation, differentiation, and function.[5] The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This compound is a pan-JAK inhibitor, meaning it targets all four members.[5][6]

The binding of a cytokine to its receptor on the surface of a T cell triggers the activation of associated JAKs. These activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.[5]

This compound competitively inhibits the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs.[7] This disruption of the JAK-STAT signaling pathway effectively blocks the downstream effects of a wide range of pro-inflammatory cytokines that are central to the pathogenesis of T cell-mediated inflammatory diseases.[5]

Signaling Pathway Diagram

Quantitative Data on this compound's Inhibitory Activity

This compound demonstrates potent inhibition of all four JAK family members, with varying degrees of selectivity. The following tables summarize the key quantitative data regarding its inhibitory activity.

| Target | IC50 (nM) |

| JAK1 | 2.8 ± 0.6 |

| JAK2 | 2.6 ± 0.2 |

| JAK3 | 13 ± 0 |

| Tyk2 | 58 ± 9 |

| Table 1: In vitro enzymatic inhibitory activity of this compound against JAK family kinases.[7] |

| Cytokine-Induced STAT Phosphorylation | IC50 (nM) |

| IL-2 | 40 ± 9 |

| IL-6 | 33 ± 14 |

| IL-23 | 84 ± 11 |

| GM-CSF | 304 ± 22 |

| IFN-α | 18 ± 3 |

| Table 2: Inhibitory effect of this compound on cytokine-induced STAT phosphorylation in human cells.[7] |

| T Cell Function | IC50 (nM) |

| IL-2-induced T cell proliferation | 8.9 ± 3.6 |

| Table 3: Inhibitory effect of this compound on IL-2-induced human T cell proliferation.[7] |

Impact on T Helper Cell Subsets

Chronic inflammatory skin diseases are often characterized by the dysregulation of various T helper (Th) cell subsets, including Th1, Th2, Th17, and Th22 cells. This compound has been shown to suppress the inflammatory responses mediated by these key T cell subsets.[6]

A phase 2a clinical trial (NCT02664805) involving patients with chronic hand eczema provided molecular evidence for this. Analysis of skin biopsies revealed that treatment with this compound ointment led to a significant normalization of the gene expression profiles associated with the Th1, Th2, Th17, and Th22 immune pathways.[8] This indicates that this compound can effectively counteract the complex inflammatory milieu driven by multiple T cell subsets in the skin. While specific IC50 values for the inhibition of signature cytokine production (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17, and IL-22 for Th22) by this compound in differentiated human T cell subsets are not publicly available, the potent inhibition of STAT phosphorylation downstream of key polarizing cytokines strongly supports its broad suppressive effect on these lineages.

Logical Flow of this compound's Effect on T Cell Subsets

Experimental Protocols

In Vitro T Cell Proliferation Assay

This protocol outlines a method to assess the inhibitory effect of this compound on T cell proliferation.

-

Cell Preparation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Purify CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS).

-

Pre-culture the purified T cells with 10 µg/mL Phytohaemagglutinin-M (PHA-M) for 3 days to induce activation.

-

-

Assay Procedure:

-

Plate the pre-activated T cells in 96-well plates at a density of 1.0 × 10^4 cells/well.

-

Add varying concentrations of this compound (dissolved in DMSO and diluted in culture medium) to the wells.

-

Pre-incubate the cells with this compound for 30 minutes at 37°C.

-

Stimulate the cells by adding 20 ng/mL recombinant human IL-2 to each well.

-

Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.

-

Pulse the cells with [3H]-thymidine for the final 18 hours of incubation.

-

Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter to determine cell proliferation.

-

In Vitro T Helper Cell Differentiation Assay

This protocol describes the in vitro differentiation of naïve CD4+ T cells into Th1, Th2, and Th17 subsets, which can be used to evaluate the effect of this compound on their differentiation and cytokine production.[7][9]

-

Cell Preparation:

-

Isolate naïve CD4+ T cells (CD4+CD45RA+CCR7+) from human PBMCs using cell sorting.

-

-

Plate Coating:

-

Coat 24-well plates with anti-CD3 (e.g., clone UCHT1) and anti-CD28 (e.g., clone CD28.2) antibodies at 1 µg/mL in sterile PBS and incubate overnight at 4°C.

-

-

Cell Culture and Differentiation:

-

Wash the coated plates with sterile PBS.

-

Seed the naïve CD4+ T cells at a density of 1 × 10^6 cells/well in complete RPMI-1640 medium.

-

Add the appropriate cytokine cocktails for each T helper subset, with or without varying concentrations of this compound:

-

Th1: IL-12 (10 ng/mL) and anti-IL-4 antibody (10 µg/mL).

-

Th2: IL-4 (20 ng/mL) and anti-IFN-γ antibody (10 µg/mL).

-

Th17: IL-1β (10 ng/mL), IL-6 (10 ng/mL), IL-23 (10 ng/mL), and TGF-β (1 ng/mL).

-

-

Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.

-

-

Analysis:

-

After the incubation period, re-stimulate the cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

-

Perform intracellular cytokine staining for the signature cytokines of each subset (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17) and analyze by flow cytometry.

-

Alternatively, collect the culture supernatants before re-stimulation and measure cytokine concentrations by ELISA.

-

Experimental Workflow for T Cell Differentiation Assay

Conclusion

This compound's mechanism of action in T cells is centered on its potent, broad-spectrum inhibition of the JAK-STAT signaling pathway. By targeting all four JAK family members, this compound effectively dampens the inflammatory responses driven by a wide array of cytokines. This leads to the suppression of multiple T helper cell subsets, including Th1, Th2, Th17, and Th22, which are key pathogenic players in chronic inflammatory skin diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working to understand and leverage the therapeutic potential of JAK inhibition in T cell-mediated disorders.

References

- 1. Th1 and Th2 cytokine expression in hyperkeratotic chronic hand eczema and the role of Tofacitinib a oral JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Randomized Controlled Trial of the Topical JAK Inhibitor this compound Cream in Patients with Frontal Fibrosing Alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of IL-17+ T cell trafficking and development by IFN-γ: Mechanism and pathological relevance in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. The JAK1/2 Inhibitor Baricitinib Mitigates the Spike-Induced Inflammatory Response of Immune and Endothelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.glpbio.com [file.glpbio.com]

- 7. The JAK inhibitor tofacitinib regulates synovitis through inhibition of interferon-γ and interleukin-17 production by human CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation and function of IL-17A- and IL-22-producing γδ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Delgocitinib: A Comprehensive Technical Profile of a Pan-JAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delgocitinib, also known as JTE-052, is a potent, small-molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It is characterized as a pan-JAK inhibitor, demonstrating activity against all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][3] This broad-spectrum inhibition allows this compound to modulate the signaling of a wide array of cytokines and growth factors that are pivotal in inflammatory and immune responses.[1] Developed for topical administration, this compound has been approved for the treatment of inflammatory skin conditions such as atopic dermatitis and chronic hand eczema.[2][4] This technical guide provides an in-depth overview of the JAK inhibitor selectivity profile of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The therapeutic effect of this compound is rooted in its ability to disrupt the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors involved in immunity and inflammation. Upon cytokine binding to their cognate receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression. This compound competitively inhibits the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs and downregulating the expression of pro-inflammatory genes.[5]

Quantitative Selectivity Profile

This compound exhibits potent inhibitory activity across the JAK family, with low nanomolar efficacy. The following tables summarize the key quantitative data defining its selectivity profile.

Table 1: Biochemical Inhibition of JAK Isoforms by this compound

| Target | IC50 (nM) | Ki (nM) | Mode of Inhibition |

| JAK1 | 2.8 ± 0.6 | 2.1 ± 0.3 | ATP Competitive |

| JAK2 | 2.6 ± 0.2 | 1.7 ± 0.0 | ATP Competitive |

| JAK3 | 13 ± 0 | 5.5 ± 0.3 | ATP Competitive |

| TYK2 | 58 ± 9 | 14 ± 1 | ATP Competitive |

| Data sourced from MedchemExpress.[5] |

Table 2: Cellular Inhibition of Cytokine-Induced STAT Phosphorylation by this compound

| Cytokine Stimulant | Downstream STAT | IC50 (nM) |

| IL-2 | STAT5 | 40 ± 9 |

| IL-6 | STAT3 | 33 ± 14 |

| IL-23 | STAT3 | 84 ± 11 |

| GM-CSF | STAT5 | 304 ± 22 |

| IFN-α | STAT1 | 18 ± 3 |

| Data sourced from MedchemExpress.[5] |

Table 3: Cellular Inhibition of T-Cell Proliferation by this compound

| Assay | IC50 (nM) |

| IL-2-Induced T-Cell Proliferation | 8.9 ± 3.6 |

| Data sourced from MedchemExpress.[5] |

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound against purified JAK enzymes.

Methodology:

-

Enzymes: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were utilized.

-

Assay Principle: The assays measured the phosphorylation of a peptide substrate by the respective JAK enzyme in the presence of ATP. The inhibitory effect of this compound was determined by quantifying the reduction in substrate phosphorylation.

-

Procedure (General):

-

Varying concentrations of this compound were pre-incubated with the JAK enzyme.

-

The kinase reaction was initiated by the addition of a mixture of a peptide substrate and ATP.

-

The reaction was allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate was quantified using a suitable detection method (e.g., fluorescence-based or luminescence-based).

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

-

Determination of Ki and Mode of Inhibition: Lineweaver-Burk plot analysis was performed by measuring the initial reaction velocities at various substrate (ATP) and inhibitor concentrations to determine the kinetic parameters.[5]

Cellular STAT Phosphorylation Assays

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

-

Cell Lines: Human cell lines endogenously expressing the relevant cytokine receptors and JAK/STAT signaling components were used.

-

Assay Principle: The assays measured the level of phosphorylated STAT proteins in response to cytokine stimulation in the presence or absence of this compound.

-

Procedure (General):

-

Cells were serum-starved to reduce basal signaling.

-

Cells were pre-incubated with various concentrations of this compound.

-

Cells were stimulated with a specific cytokine (e.g., IL-2, IL-6, IL-23, GM-CSF, or IFN-α) for a short period to induce STAT phosphorylation.

-

Cells were lysed, and the protein concentration of the lysates was determined.

-

The levels of specific phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) and total STAT proteins were determined by methods such as Western blotting or flow cytometry using phospho-specific antibodies.

-

IC50 values were calculated based on the reduction in the ratio of phosphorylated STAT to total STAT.

-

T-Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of human T-cells stimulated with IL-2.

Methodology:

-

Cells: Human T-cells were isolated from peripheral blood.

-

Assay Principle: The assay measured the proliferation of T-cells in response to IL-2 stimulation in the presence of varying concentrations of this compound.

-

Procedure:

-

Human T-cells were pre-cultured with a mitogen such as Phytohaemagglutinin-M (PHA-M) for 3 days to induce a proliferative state.[5]

-

The pre-activated T-cells were plated in 96-well plates.

-

Cells were pre-incubated with different concentrations of this compound for 30 minutes at 37°C.[5]

-

T-cell proliferation was stimulated by the addition of recombinant human IL-2 (e.g., 20 ng/mL).[5]

-

The cells were incubated for 3 days at 37°C in a CO2 incubator.[5]

-

Cell proliferation was quantified using methods such as [3H]-thymidine incorporation or a dye dilution assay (e.g., CFSE), with the amount of incorporated radioactivity or dye dilution being inversely proportional to the inhibitory effect of this compound.

-

IC50 values were determined from the dose-response curves.

-

Visualizations

JAK-STAT Signaling Pathway and Point of Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining JAK Inhibitor Selectivity

Caption: Workflow for assessing the selectivity profile of a JAK inhibitor.

Conclusion

This compound is a pan-JAK inhibitor with potent activity against all four members of the JAK family. Its mechanism of action, centered on the competitive inhibition of ATP binding to JAKs, leads to the effective suppression of multiple cytokine signaling pathways that are crucial in the pathogenesis of inflammatory skin diseases. The comprehensive selectivity profile, supported by both biochemical and cellular assays, underscores its broad-spectrum immunomodulatory effects. This technical guide provides researchers and drug development professionals with a detailed understanding of this compound's core pharmacological properties, facilitating further investigation and development in the field of JAK inhibition.

References

- 1. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. Recombinant Human JAK1 Protein, J01-11G | Sino Biological [sinobiological.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Delgocitinib's Downstream Keratinocyte Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream molecular targets of delgocitinib, a pan-Janus kinase (JAK) inhibitor, within keratinocytes. This compound is a small-molecule inhibitor that targets all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)[1][2][3][4]. Its therapeutic efficacy in inflammatory skin conditions such as chronic hand eczema (CHE) and atopic dermatitis (AD) stems from its ability to modulate key inflammatory and skin barrier-related pathways directly within keratinocytes. This document summarizes the core mechanism of action, presents quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the associated signaling pathways.

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

The primary mechanism of action for this compound is the inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway[2][3][5]. In keratinocytes, this pathway is a critical mediator for signals from numerous pro-inflammatory cytokines and growth factors implicated in skin diseases.

Upon binding of a cytokine (e.g., IL-4, IL-13, IL-22, IL-31) to its corresponding receptor on the keratinocyte surface, the associated JAKs are activated via trans-phosphorylation[2]. These activated JAKs then phosphorylate the intracellular domains of the receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus[2][3]. Once in the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, cell proliferation, and differentiation[2].

This compound, by binding to the ATP-binding site of JAKs, prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream gene transcription that promotes inflammation and disrupts skin barrier function[3].

Downstream Effects on Keratinocytes

This compound exerts two primary downstream effects on keratinocytes: the normalization of inflammatory responses and the restoration of skin barrier integrity.

Attenuation of Inflammatory Signaling

In inflammatory skin diseases, keratinocytes are key players in a cytokine-driven feed-forward loop. This compound breaks this cycle by blocking the signaling of multiple pro-inflammatory cytokines. Clinical and preclinical studies have shown that this compound suppresses Th1, Th2, Th17, and Th22-type inflammatory responses, which are heavily implicated in the pathogenesis of CHE and atopic dermatitis[4][6][7][8].

Restoration of Skin Barrier Function

A hallmark of atopic dermatitis and eczema is a compromised skin barrier, often characterized by the reduced expression of key structural proteins. Cytokines, particularly the Th2-associated IL-4 and IL-13, are known to downregulate genes essential for keratinocyte terminal differentiation[9]. This compound counteracts this effect, promoting the expression of these critical barrier proteins. In-vitro and clinical studies have demonstrated that this compound treatment leads to the upregulation of filaggrin (FLG), loricrin (LOR), filaggrin-2 (FLG2), aquaporin 9 (AQP9), and sciellin (SCEL)[6][7][9]. This restoration of barrier function is partly attributed to the suppression of STAT3 activation[5][10].

Quantitative Data Summary

The following tables summarize key quantitative findings from clinical and preclinical studies on this compound's effects on keratinocyte-related biomarkers.

Table 1: Effect of this compound on Gene Expression in Chronic Hand Eczema (Phase 2a Trial) [4][6]

| Gene Category | Key Genes | Regulation in Severe CHE (Baseline) | Effect of this compound Treatment | Statistical Significance |

| Skin Barrier & Tissue Integrity | FLG, FLG2, LORICRIN, AQP9, SCEL | Downregulated | Normalized (Upregulated) | P < 0.001 |

| Inflammatory Pathways | Th1, Th17, Th22-related | Upregulated | Normalized (Downregulated) | P < 0.05 |

| Inflammatory Pathways | Th2, JAK-related | Upregulated | Normalized (Downregulated) | P < 0.01 |

Table 2: Clinical Efficacy in Pediatric Atopic Dermatitis (Phase 2 Trial) [11]

| Treatment Group (4 weeks) | Mean % Change in mEASI Score from Baseline | Statistical Significance (vs. Vehicle) |

| This compound Ointment 0.25% | -54.2% | P < 0.001 |

| This compound Ointment 0.5% | -61.8% | P < 0.001 |

| Vehicle Ointment | -4.8% | N/A |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for understanding how the data on this compound's effects were generated.

Gene Expression Profiling in Clinical Biopsies

-

Objective: To assess the effect of topical this compound on the molecular signature of lesional skin in patients with Chronic Hand Eczema.

-

Study Design: Based on the Phase 2a trial (NCT02664805), a randomized, double-blind, vehicle-controlled study[4][6].

-

Protocol:

-

Patient Cohort: Adults with varying severities of CHE were enrolled.

-

Biopsy Collection: 3-4mm punch biopsies were collected from lesional skin at baseline and after an 8-week treatment period with either this compound ointment (30 mg/g) or a vehicle ointment applied twice daily.

-

RNA Extraction: Total RNA was extracted from the biopsy samples using standard methods (e.g., TRIzol reagent followed by a purification kit). RNA quality and quantity were assessed via spectrophotometry and bioanalysis.

-

Microarray Analysis: Global gene expression was profiled using a suitable microarray platform (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).

-

Data Analysis: Raw data were normalized (e.g., using RMA algorithm). Pairwise comparisons were performed to identify differentially expressed genes between severe and mild CHE at baseline, and between baseline and end-of-treatment samples for both this compound and vehicle groups. Gene set enrichment analysis (GSEA) was used to identify significantly altered biological processes and pathways.

-

In-Vitro Keratinocyte Culture and Analysis

-

Objective: To determine the direct effect of this compound on cytokine-induced downregulation of differentiation markers in human keratinocytes[9].

-

Protocol:

-

Cell Culture: Normal Human Epidermal Keratinocytes (NHEKs) were cultured in appropriate keratinocyte growth medium.

-

Cytokine Stimulation: Cells were stimulated with a cocktail of recombinant human IL-4 and IL-13 to mimic a Th2-dominant inflammatory environment and induce downregulation of barrier protein expression.

-

This compound Treatment: A dose-range of this compound was co-administered with the cytokine cocktail to the keratinocyte cultures. Control groups included untreated cells, cells treated with cytokines alone, and cells treated with this compound alone.

-

Incubation: Cells were incubated for a defined period (e.g., 24-72 hours) to allow for changes in gene expression.

-

RNA Isolation and qPCR: Total RNA was isolated from the cells. The mRNA expression levels of key barrier genes (e.g., FLG, LOR) were quantified using quantitative real-time polymerase chain reaction (qPCR), with results normalized to a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative expression of target genes was compared across the different treatment conditions to determine if this compound could reverse the cytokine-induced downregulation.

-

Conclusion

This compound's therapeutic action in inflammatory skin diseases is directly linked to its downstream effects on keratinocytes. By inhibiting the pan-JAK-STAT signaling axis, it effectively normalizes the expression of a wide array of genes. This dual action—reducing the expression of pro-inflammatory mediators and restoring the expression of critical skin barrier proteins like filaggrin and loricrin—addresses two of the fundamental pathological components of conditions like chronic hand eczema and atopic dermatitis. The quantitative and mechanistic data presented underscore the central role of keratinocytes as a target for this compound therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. google.com [google.com]

- 4. dermatologytimes.com [dermatologytimes.com]

- 5. This compound: A newer Janus kinase inhibitor for dermatologists - Cosmoderma [cosmoderma.org]

- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound|Pan-JAK Inhibitor|For Research Use [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Phase 2 clinical study of this compound ointment in pediatric patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Delgocitinib's Inhibition of Pro-inflammatory Cytokine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of delgocitinib, a pan-Janus kinase (JAK) inhibitor, with a specific focus on its role in the inhibition of pro-inflammatory cytokine signaling. This document details the quantitative aspects of its inhibitory activity, outlines common experimental protocols for its evaluation, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction to this compound and Pro-inflammatory Cytokine Signaling

This compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the signaling pathways for numerous cytokines and growth factors.[1] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[2][3] These intracellular, non-receptor tyrosine kinases play a pivotal role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling cascade, a key pathway that regulates immune responses and inflammation.[1][4]

Pro-inflammatory cytokines, such as various interleukins (ILs) and interferons (IFNs), are central to the pathogenesis of many autoimmune and inflammatory diseases, including atopic dermatitis and chronic hand eczema.[2][5][6] Upon binding to their cognate receptors on the cell surface, these cytokines trigger the activation of associated JAKs.[7] The activated JAKs then phosphorylate STAT proteins, which subsequently dimerize and translocate to the nucleus to modulate the transcription of genes involved in inflammatory responses.[2][4]

This compound, by inhibiting JAKs, effectively disrupts this signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.[2] Its action as a pan-JAK inhibitor allows it to block the signaling of a broad spectrum of cytokines, making it an effective therapeutic agent for various inflammatory conditions.[5][8] this compound has been approved for the treatment of atopic dermatitis and chronic hand eczema in several regions.[5][9]

Mechanism of Action: Inhibition of the JAK-STAT Pathway

This compound exerts its therapeutic effects by directly inhibiting the activity of all four JAK family members in a concentration-dependent manner.[8] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK enzymes and preventing their phosphorylation and subsequent activation.[7][10] This inhibition of JAK activity is the primary mechanism through which this compound blocks the downstream signaling of pro-inflammatory cytokines.[2]

The binding of a cytokine to its receptor brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[2] Activated JAKs then create docking sites for STAT proteins by phosphorylating tyrosine residues on the intracellular domain of the cytokine receptor.[4] Recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors for genes encoding inflammatory mediators.[2][4]

This compound's blockade of JAK activity prevents the phosphorylation and activation of STATs, thereby interrupting the entire signaling cascade.[2] This leads to a downstream reduction in the expression of pro-inflammatory genes and a dampening of the inflammatory response.[1]

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays, including enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound against the four JAK family members and its effects on cytokine-induced STAT phosphorylation.

Table 1: this compound Inhibition of JAK Enzymes (Enzymatic Assay)

| Target | IC50 (nM) | Ki (nM) | Mode of Inhibition |

| JAK1 | 2.8 ± 0.6 | 2.1 ± 0.3 | ATP-competitive |

| JAK2 | 2.6 ± 0.2 | 1.7 ± 0.0 | ATP-competitive |

| JAK3 | 13 ± 0 | 5.5 ± 0.3 | ATP-competitive |

| TYK2 | 58 ± 9 | 14 ± 1 | ATP-competitive |

| Data sourced from multiple references.[3][10][11] |

Table 2: this compound Inhibition of Cytokine-Induced STAT Phosphorylation (Cell-Based Assays)

| Cytokine Stimulant | Downstream Effect Measured | IC50 (nM) |

| IL-2 | STAT Protein Phosphorylation | 40 ± 9 |

| IL-6 | STAT Protein Phosphorylation | 33 ± 14 |

| IL-23 | STAT Protein Phosphorylation | 84 ± 11 |

| GM-CSF | STAT Protein Phosphorylation | 304 ± 22 |

| IFN-α | STAT Protein Phosphorylation | 18 ± 3 |

| IL-2 | T cell proliferation | 8.9 ± 3.6 |

| Data sourced from multiple references.[3][10][11] |

Experimental Protocols

The evaluation of this compound's inhibitory effects on pro-inflammatory cytokine signaling involves a series of in vitro and cell-based assays. Below are generalized protocols for the key experiments.

4.1. JAK Kinase Enzymatic Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of isolated JAKs.

-

Objective: To determine the IC50 of this compound for each JAK family member.

-

Principle: A fluorescence-based activity assay can be used to measure the phosphorylation of a peptide substrate by a recombinant JAK enzyme in the presence of ATP. The inhibition of this activity by this compound is quantified.

-

General Procedure:

-

Prepare a reaction buffer containing a specific concentration of a recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) and a fluorescently labeled peptide substrate.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the kinase reaction by adding a concentration of ATP that is approximately the Km for each respective JAK isoform.

-

Incubate the reaction at room temperature for a defined period (e.g., 90 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Measure the fluorescence intensity using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.

-

Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a suitable model.

-

4.2. Cell-Based STAT Phosphorylation Assay

This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins within whole cells.

-

Objective: To determine the IC50 of this compound for the inhibition of cytokine-induced STAT phosphorylation.

-

Principle: Flow cytometry is used to quantify the levels of phosphorylated STAT proteins in specific cell populations following cytokine stimulation, with and without this compound treatment.

-

General Procedure:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Pre-incubate the PBMCs with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with a specific pro-inflammatory cytokine (e.g., IL-2, IL-6, IFN-α) for a short period (e.g., 10-15 minutes) at 37°C.

-

Fix the cells immediately to preserve the phosphorylation state of the proteins.

-

Permeabilize the cells to allow intracellular staining.

-

Stain the cells with fluorescently labeled antibodies specific for cell surface markers (to identify cell populations like T cells or monocytes) and for the phosphorylated form of the target STAT protein (e.g., pSTAT1, pSTAT3, pSTAT5).

-

Acquire data using a flow cytometer.

-

Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the pSTAT antibody.

-

Calculate the percent inhibition of STAT phosphorylation at each this compound concentration and determine the IC50.

-

4.3. T Cell Proliferation Assay

This assay assesses the functional consequence of JAK inhibition by measuring the impact of this compound on cytokine-driven T cell proliferation.

-

Objective: To determine the IC50 of this compound for the inhibition of IL-2-induced T cell proliferation.

-

Principle: T cells are stimulated to proliferate with IL-2 in the presence of varying concentrations of this compound. Cell proliferation is measured by quantifying ATP levels, which correlate with the number of metabolically active cells.

-

General Procedure:

-

Isolate human T cells and pre-activate them with a mitogen like phytohemagglutinin (PHA) for several days.

-

Plate the pre-activated T cells in 96-well plates.

-

Add varying concentrations of this compound to the wells.

-

Induce proliferation by adding IL-2 to the cell cultures.

-

Incubate the plates for a period that allows for cell division (e.g., 2-4 days).

-

Measure cell proliferation using a luminescent cell viability assay, such as the CellTiter-Glo® assay, which quantifies ATP.

-

Add the assay reagent directly to the cell cultures, and measure the luminescent signal on a plate reader.

-

Calculate the percent inhibition of proliferation for each this compound concentration and determine the IC50 value.

-

Conclusion

This compound is a potent pan-JAK inhibitor that effectively blocks the signaling of a wide range of pro-inflammatory cytokines by competitively inhibiting ATP binding to JAK enzymes.[7][10] This mechanism of action translates to the inhibition of STAT phosphorylation and subsequent downstream inflammatory gene expression.[2] The quantitative data presented in this guide highlight its low nanomolar potency in both enzymatic and cell-based assays, underscoring its efficacy in modulating the immune response. The experimental protocols outlined provide a framework for the preclinical evaluation of this compound and other JAK inhibitors, which are crucial for understanding their therapeutic potential in treating inflammatory and autoimmune diseases. As research in this area continues, a deeper understanding of the nuances of JAK inhibition will pave the way for the development of more targeted and effective therapies.

References

- 1. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flow cytometry–based STAT phosphorylation assay [bio-protocol.org]

- 3. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]

- 4. google.com [google.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of an enzyme-coupled activity assay for Janus kinase 2 inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. Dissecting the T Cell Response: Proliferation Assays vs. Cytokine Signatures by ELISPOT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 11. researchgate.net [researchgate.net]

Delgocitinib Drug Substance: A Comprehensive Physicochemical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of the delgocitinib drug substance. This compound is a potent pan-Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of inflammatory skin conditions such as atopic dermatitis and chronic hand eczema. A thorough understanding of its physicochemical characteristics is paramount for formulation development, quality control, and regulatory submissions.

Chemical Identity and Structure

This compound is a synthetic small molecule with a complex heterocyclic structure.

-

IUPAC Name: 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile[1]

-

CAS Number: 1263774-59-9[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters of this compound.

| Property | Value | Reference |

| Molecular Weight | 310.35 g/mol | [2][3] |

| Melting Point | Not publicly available. A Japanese regulatory report indicates the melting point has been determined, but the value is redacted.[3] | [3] |

| pKa (Strongest Basic) | 6.43 (Predicted) | [4] |

| pKa (Strongest Acidic) | 9.14 (Predicted) | [4] |

| LogP | 1.29 (ALOGPS), 0.65 (ChemAxon) | [4] |

| Aqueous Solubility | 0.552 mg/mL (Predicted) | [4] |

| Solubility in DMSO | ≥ 58 mg/mL | |

| Solubility in Ethanol | 6 mg/mL | [5] |

| Solubility in Water | 3 mg/mL | [5] |

Crystal Structure

This compound has been characterized in its crystalline form. An X-ray crystallographic study of this compound in complex with JAK3 has been reported.

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| Unit Cell Dimensions | a = 53.782 Å, b = 65.409 Å, c = 83.646 Å |

| Angles | α = 90.00°, β = 90.00°, γ = 90.00° |

A patent application also describes various crystalline polymorphs of this compound, designated as Forms DL1 through DL13, and a hydrochloride salt. These forms were characterized by X-ray powder diffraction (XRPD).

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the standard experimental protocols for key parameters.

Melting Point Determination (Differential Scanning Calorimetry)

Figure 1. Workflow for Melting Point Determination by DSC.

Methodology: The melting point of this compound can be determined using Differential Scanning Calorimetry (DSC). A small, accurately weighed sample of the drug substance (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference pans are placed in the DSC instrument and heated at a constant rate, for example, 10 °C per minute, under a nitrogen purge. The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature. The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram.

Solubility Determination (Shake-Flask Method with HPLC Analysis)

Figure 2. Workflow for Solubility Determination by Shake-Flask Method.

Methodology: The thermodynamic equilibrium solubility of this compound is determined using the shake-flask method. An excess amount of the solid drug substance is added to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed container. The mixture is agitated, typically by shaking or stirring, at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids. The concentration of this compound in the clear filtrate is then determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard calibration curve.

pKa Determination (Potentiometric Titration)

Figure 3. Workflow for pKa Determination by Potentiometric Titration.

Methodology: The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration. A known concentration of the drug substance is dissolved in a suitable solvent system, often a co-solvent mixture (e.g., methanol/water) for compounds with low aqueous solubility. The solution is then titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode as a function of the volume of titrant added. The pKa value is determined from the titration curve by identifying the pH at the half-equivalence point, where half of the compound is in its ionized form.

LogP Determination (Shake-Flask Method)

Figure 4. Workflow for LogP Determination by the Shake-Flask Method.

Methodology: The octanol-water partition coefficient (LogP) of this compound is determined using the shake-flask method. A known amount of this compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4, to determine LogD) that have been pre-saturated with each other. The mixture is shaken vigorously for a period sufficient to allow for equilibrium partitioning of the drug between the two phases. After shaking, the mixture is allowed to stand until the two phases have completely separated. The concentration of this compound in both the n-octanol and the aqueous phase is then determined using a suitable analytical technique, such as HPLC-UV. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm (base 10) of this ratio.

Mechanism of Action: JAK-STAT Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammation and immune responses. By blocking JAK activity, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the transcription of pro-inflammatory genes.

Figure 5. This compound Inhibition of the JAK-STAT Signaling Pathway.

This comprehensive physicochemical profile of this compound provides essential data for researchers and professionals involved in the development and characterization of this important therapeutic agent. The detailed experimental protocols offer a foundation for consistent and reliable data generation.

References

Delgocitinib's Role in Skin Barrier Function Restoration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delgocitinib, a topical pan-Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent for inflammatory skin conditions such as atopic dermatitis (AD) and chronic hand eczema (CHE).[1][2][3][4] Its mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, not only mitigates the inflammatory cascade but also plays a crucial role in restoring the compromised skin barrier function inherent to these diseases.[1][5][6][7] This technical guide provides an in-depth analysis of this compound's effects on the skin barrier, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

This compound is a small-molecule inhibitor that targets all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][5][8] This broad-spectrum inhibition is critical in dermatological conditions where multiple inflammatory cytokines contribute to the pathology.[5] The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors implicated in skin inflammation and barrier dysfunction.[2][7]

Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[5] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[5] By inhibiting JAKs, this compound effectively blocks this signaling cascade, reducing the production of pro-inflammatory mediators.[5][6] This reduction in inflammation is a key prerequisite for the restoration of a healthy and functional skin barrier.

Quantitative Effects on Skin Barrier Function

Clinical and preclinical studies have demonstrated this compound's positive impact on several key markers of skin barrier function. The following tables summarize the available quantitative data.

Table 1: Effect on Transepidermal Water Loss (TEWL) and Stratum Corneum Hydration (SCH)

| Study Population | Treatment | Duration | Change in TEWL (g/h/m²) | Change in SCH (Arbitrary Units) | Reference |

| Adult patients with mild-moderate Atopic Dermatitis | This compound 0.5% ointment | 4 weeks | Trend toward reduction (Baseline: 9.1, Week 4: 6.9) | Statistically significant improvement (Baseline: 24.9, Week 4: 37.6, p < .001) | [9] |

Table 2: Modulation of Skin Barrier Gene Expression in Chronic Hand Eczema

| Gene | Baseline (Severe CHE vs. Mild CHE) | Effect of this compound Treatment | Significance | Reference |

| LORICRIN (LOR) | Downregulated | Normalized Expression | P < 0.001 | [10] |

| FLG2 | Downregulated | Normalized Expression | P < 0.001 | [10] |

| FLG | Downregulated | Normalized Expression | P < 0.001 | [10] |

| S100A9 | Upregulated | Significant Decrease | Not Specified | [1] |

Note: This data is derived from a Phase 2a study. "Normalized Expression" indicates a reversal of the dysregulation observed at baseline.

Impact on Key Skin Barrier Proteins

This compound's influence extends to the structural components of the skin barrier, including filaggrin and tight junction proteins.

Filaggrin (FLG) and Loricrin (LOR)

Filaggrin and loricrin are essential proteins for the formation and integrity of the cornified envelope, a critical component of the skin barrier. In inflammatory skin conditions like CHE, the expression of genes encoding these proteins, such as FLG, FLG2, and LORICRIN, is often downregulated.[1][10] Studies have shown that treatment with this compound leads to the normalization of the expression of these crucial skin barrier markers.[10] This upregulation is a direct consequence of mitigating the inflammatory environment that suppresses their production.

Tight Junction Proteins (Claudins)

Tight junctions regulate the paracellular passage of water and solutes and are vital for barrier function. Unlike topical corticosteroids, which can lead to skin atrophy and a decrease in the expression of tight junction proteins like claudin-1 and claudin-4, this compound has been shown to not cause these adverse effects.[11][12] In a study on normal mouse skin, 14 days of treatment with 0.5% this compound ointment did not result in decreased immunohistochemical staining for epidermal claudins, highlighting its favorable safety profile concerning these critical barrier components.[11][12]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on skin barrier function.

Measurement of Transepidermal Water Loss (TEWL)

Objective: To non-invasively assess the integrity of the skin barrier by quantifying the amount of water vapor lost from the skin surface.

Methodology:

-

Acclimatization: Subjects should be acclimatized in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 15-30 minutes prior to measurement.[13]

-

Instrumentation: An open-chamber evaporimeter (e.g., Tewameter®) is commonly used. The probe of the device contains sensors that measure the water vapor pressure gradient at two different points above the skin surface.[14]

-

Measurement Procedure:

-

The probe is held perpendicular to the skin surface at the designated measurement site (e.g., forearm).

-

Care should be taken to avoid any air drafts during the measurement.

-

The instrument records the rate of water evaporation, typically expressed in g/m²/h.

-

Multiple readings are taken at each time point (e.g., baseline, and after 2 and 4 weeks of treatment) to ensure accuracy.[15]

-

-

Data Analysis: The mean TEWL values at different time points are compared to assess changes in skin barrier function.

Western Blot Analysis for Filaggrin Expression

Objective: To quantify the expression of filaggrin protein in skin tissue samples.

Methodology:

-

Protein Extraction: Total proteins are extracted from skin biopsies or cultured keratinocytes using a lysis buffer (e.g., SDS buffer: 62.5 mM Tris, 10% glycerol, 5% SDS).[16][17] Samples are homogenized and centrifuged to remove insoluble debris.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16][17]

-

Electrotransfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for filaggrin (e.g., anti-FLG polyclonal antibody).[16]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[16]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Quantification: The intensity of the bands corresponding to filaggrin is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence Staining for Tight Junction Proteins

Objective: To visualize the localization and relative abundance of tight junction proteins (e.g., claudin-1, claudin-4) in skin tissue sections.

Methodology:

-

Tissue Preparation: Freshly dissected skin tissue is embedded in OCT compound and rapidly frozen. 6-8 µm sections are cut using a cryostat and mounted on positively charged glass slides.[18]

-

Fixation: The tissue sections are fixed, for example, with cold methanol for 5-10 minutes.[19]

-

Permeabilization and Blocking: The sections are permeabilized (e.g., with 0.1% Triton X-100 in PBS) and then incubated in a blocking solution (e.g., 1% BSA in PBS) to reduce non-specific staining.[18]

-

Primary Antibody Incubation: The sections are incubated overnight at 4°C with primary antibodies specific for the tight junction proteins of interest (e.g., anti-claudin-1, anti-claudin-4).[18]

-

Secondary Antibody Incubation: After washing, the sections are incubated with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594).[18]

-

Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the slides are mounted with an anti-fade mounting medium.[19]

-

Imaging: The stained sections are visualized using a confocal microscope. Z-stacks can be acquired to assess the three-dimensional localization of the proteins.[19]

Conclusion

This compound's role in restoring skin barrier function is multifaceted and robustly supported by clinical and preclinical evidence. By inhibiting the pan-JAK-STAT signaling pathway, it not only reduces inflammation but also promotes the expression of essential barrier proteins like filaggrin and loricrin. This dual action addresses two critical aspects of the pathogenesis of inflammatory skin diseases.[1] Furthermore, its favorable safety profile, particularly the lack of negative impact on tight junction proteins seen with some corticosteroids, positions this compound as a valuable therapeutic option for the long-term management of conditions characterized by a compromised skin barrier. Future research should continue to elucidate the precise quantitative relationships between this compound treatment, the expression of a wider array of barrier components, and functional outcomes to further optimize its clinical application.

References

- 1. dermatologytimes.com [dermatologytimes.com]

- 2. This compound: A newer Janus kinase inhibitor for dermatologists - Cosmoderma [cosmoderma.org]

- 3. researchgate.net [researchgate.net]

- 4. Topical this compound for the treatment of chronic hand eczema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. FDA Fast Tracks Leo Pharma’s this compound Cream for Hand Eczema - - PracticalDermatology [practicaldermatology.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 11. Effects of this compound Ointment 0.5% on the Normal Mouse Skin and Epidermal Tight Junction Proteins in Comparison With Topical Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. d.docksci.com [d.docksci.com]

- 15. certifiedcosmetics.com [certifiedcosmetics.com]

- 16. Item - Western blot analysis of filaggrin-2 in human skin. - Public Library of Science - Figshare [plos.figshare.com]

- 17. Molecular Identification and Expression Analysis of Filaggrin-2, a Member of the S100 Fused-Type Protein Family | PLOS One [journals.plos.org]

- 18. bicellscientific.com [bicellscientific.com]

- 19. Immunofluorescent Staining of Claudin-2 in Cultured Kidney Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of Delgocitinib in Primary Immune Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Delgocitinib is a small-molecule, pan-Janus kinase (JAK) inhibitor that effectively modulates the immune response by blocking the signaling of multiple pro-inflammatory cytokines.[1][2] It targets all four members of the JAK family—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—thereby disrupting the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which is crucial for the function of various primary immune cells.[1][3] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action and effects on primary human immune cells, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors that regulate immunity and inflammation.[4] The process begins when a cytokine binds to its corresponding receptor on the cell surface, leading to the activation of receptor-associated JAKs through trans-phosphorylation.[1] These activated JAKs then phosphorylate STAT proteins.[2] Subsequently, phosphorylated STATs dimerize, translocate to the nucleus, and bind to DNA to regulate the transcription of genes involved in immune cell activation, proliferation, and differentiation.[1]

This compound exerts its therapeutic effect by competitively binding to the ATP-binding site of JAK enzymes, which prevents the phosphorylation and subsequent activation of STAT proteins.[2][4] This blockade disrupts the downstream signaling of various pro-inflammatory cytokines, including several interleukins (ILs), interferons (IFNs), and colony-stimulating factors.[4][5] By inhibiting all four JAK family members, this compound provides broad-spectrum suppression of the cytokine-mediated signaling that drives inflammatory responses in immune cells such as T cells, B cells, monocytes, and mast cells.[5][6]

Quantitative Pharmacodynamic Data

This compound demonstrates potent inhibitory activity against JAK enzymes and cytokine-mediated signaling pathways in primary immune cells. The following tables summarize key quantitative data from in vitro studies.

Table 1: Inhibitory Activity of this compound on JAK Enzymes

| Target | IC₅₀ (nM) | Reference |

|---|---|---|

| JAK1 | 2.8 | [4] |

| JAK2 | 2.6 | [4] |

| JAK3 | 13 | [4] |

| Tyk2 | 58 | [4] |

IC₅₀: Half maximal inhibitory concentration

Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation by this compound

| Cytokine Stimulant | Downstream Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| IFN-α | STAT Phosphorylation | 18 | [4] |

| IL-6 | STAT Phosphorylation | 33 | [4] |

| IL-2 | STAT Phosphorylation | 40 | [4] |

| IL-23 | STAT Phosphorylation | 84 | [4] |

| GM-CSF | STAT Phosphorylation | 304 | [4] |

GM-CSF: Granulocyte-Macrophage Colony-Stimulating Factor

Table 3: Inhibitory Effects of this compound on Primary Immune Cell Functions

| Assay | Cell Type | IC₅₀ | Reference |

|---|---|---|---|

| IL-2-Induced Proliferation | Human T cells | 8.9 nM | [4] |

| IL-4 Release | Human Whole Blood | 17.2 ng/mL |[7] |

Experimental Protocols & Methodologies

The characterization of this compound's pharmacodynamics relies on a series of well-defined in vitro assays using primary immune cells. Below are detailed methodologies for key experiments.

STAT Phosphorylation Assay via Flow Cytometry

This assay quantifies the ability of this compound to inhibit cytokine-induced STAT phosphorylation in specific immune cell subsets within a whole blood sample.

Protocol:

-

Blood Collection: Collect whole blood from healthy donors into EDTA-anticoagulated tubes.

-

Compound Incubation: Aliquot 100 µL of whole blood per condition and incubate with varying concentrations of this compound (or vehicle control) for 1 hour at 37°C.[8]

-

Cytokine Stimulation: Add a specific recombinant human cytokine (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3, or IFN-α for pSTAT1) at a predetermined concentration (e.g., 100 ng/mL) and incubate for 15-30 minutes at 37°C.[8][9]

-

Cell Fixation: Immediately stop the stimulation by adding a fixation buffer (e.g., paraformaldehyde-based) to preserve the phosphorylation state of the proteins.

-

Red Blood Cell Lysis & Permeabilization: Lyse red blood cells and permeabilize the remaining leukocytes to allow intracellular antibody staining.

-

Antibody Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies. This includes cell surface markers to identify immune cell populations (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes) and an antibody specific for the phosphorylated STAT protein of interest (e.g., anti-pSTAT5).

-

Data Acquisition: Analyze the samples on a multi-color flow cytometer.

-

Data Analysis: Gate on the specific immune cell populations and quantify the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percent inhibition at each this compound concentration relative to the stimulated vehicle control to determine the IC₅₀ value.

T-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of T cells following stimulation.

Protocol:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). T cells can be further purified using negative selection magnetic beads if required.

-

Cell Culture & Compound Addition: Plate the cells in a 96-well plate and add serially diluted concentrations of this compound or a vehicle control.

-

Stimulation: Stimulate T-cell proliferation by adding a mitogen, such as IL-2 or anti-CD3/CD28 antibodies.[10]

-

Incubation: Culture the cells for a period of 3 to 5 days at 37°C in a humidified CO₂ incubator.[11]

-

Proliferation Measurement: Assess cell proliferation using one of several methods:

-

³H-Thymidine Incorporation: Add ³H-thymidine for the final 18 hours of culture. Proliferating cells incorporate the radiolabel into their DNA. Harvest the cells and measure radioactivity using a scintillation counter.

-

CFSE Staining: Label cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. With each cell division, the dye is halved, which can be quantified by flow cytometry.

-

-

Data Analysis: Plot the proliferation signal against the this compound concentration to calculate the IC₅₀ value.

Conclusion

This compound is a potent, pan-JAK inhibitor that comprehensively suppresses the activation of multiple primary immune cell types, including T cells, B cells, monocytes, and mast cells.[5] Its mechanism of action, centered on the competitive inhibition of all four JAK enzymes, leads to a broad-spectrum blockade of cytokine signaling crucial to inflammatory pathogenesis.[1][4] The quantitative data demonstrate its low nanomolar potency in inhibiting JAK enzymes, STAT phosphorylation, and key immune cell functions like T-cell proliferation.[4] The detailed protocols provided herein serve as a guide for the continued investigation and characterization of JAK inhibitors in the field of immunology and drug development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. This compound | C16H18N6O | CID 50914062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. cdn.fourwaves.com [cdn.fourwaves.com]

- 8. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The JAK1 Selective Inhibitor ABT 317 Blocks Signaling Through Interferon-γ and Common γ Chain Cytokine Receptors to Reverse Autoimmune Diabetes in NOD Mice [frontiersin.org]

- 10. Systemic exposure and bioavailability of this compound cream in adults with moderate to severe Chronic Hand Eczema - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JAK inhibition ameliorated experimental autoimmune encephalomyelitis by blocking GM-CSF-driven inflammatory signature of monocytes - PMC [pmc.ncbi.nlm.nih.gov]

Delgocitinib: A Technical Guide to its Molecular Structure, Chemical Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delgocitinib is a potent pan-Janus kinase (JAK) inhibitor approved for the treatment of inflammatory skin conditions such as atopic dermatitis and chronic hand eczema.[1][2][3] This document provides a comprehensive overview of the molecular structure, a detailed account of a nine-step commercial chemical synthesis, and an examination of its mechanism of action through the inhibition of the JAK-STAT signaling pathway. All quantitative data are presented in tabular format for clarity, and key processes are visualized using DOT language diagrams.

Molecular Structure

This compound is a chiral small molecule featuring a complex spirocyclic diamine scaffold.[4] The core structure consists of a pyrrolopyrimidine moiety linked to a 1,6-diazaspiro[3.4]octane system, which is further functionalized with a cyanoacetyl group.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile[1][5][6] |

| Canonical SMILES | N#CCC(N1C--INVALID-LINK--[C@]12CN(C3=C4C(NC=C4)=NC=N3)CC2)=O[5] |

| InChI Key | LOWWYYZBZNSPDT-ZBEGNZNMSA-N[5][6] |

| Molecular Formula | C₁₆H₁₈N₆O[1][6] |

| Molecular Weight | 310.36 g/mol [6] |

Chemical Synthesis

A stereocontrolled nine-step commercial synthesis of this compound has been developed, affording the final product with high chemical and stereochemical purity.[7] The synthesis begins with a commercially available bromolactone and culminates in the acylation of the advanced amine intermediate.[4][8]

Detailed Experimental Protocol

The following protocol is a summary of the disclosed kilogram-scale synthesis of this compound.[8]

Step 1: Synthesis of α-amino lactone (129)

-

An SN2 reaction is performed between bromolactone 128 and benzylamine to yield α-amino lactone 129 .[8]

-

The product is isolated as the HCl salt via precipitation from hydrochloric acid in ethyl acetate.[8]

Step 2: Acylation of Amine (129)

-

Amine 129 is acylated using enantiomerically pure acid chloride 131 .[8]

-

Acid chloride 131 is prepared by treating commercial acid 130 with thionyl chloride.[8]

-

This reaction yields lactone 132 .[8]

Step 3: Spirocyclic Ring Formation

-

Lactone 132 is treated with lithium bis(trimethylsilyl)amide (LHMDS) to form an enolate.[8]

-

This enolate undergoes an intramolecular SN2 displacement of the chloride, forming the spirolactone 133 .[8]

-

This crucial step establishes both stereocenters with a diastereomeric ratio of 98:2 and 96% enantiomeric excess.[8]

Step 4: Lactone Ring Opening and Esterification

-

The lactone ring of 133 is opened by the attack of potassium phthalimide on the γ-carbon.[8]

-

The resulting carboxylic acid is converted to the corresponding ethyl ester by treatment with ethyl iodide.[8]

Step 5: Phthalimide Removal and Cyclization

-

Treatment with diethylenetriamine removes the phthalimide group, yielding a free amine.[8]

-

This amine undergoes subsequent cyclization to form spirolactam 134 via the ethyl ester intermediate.[8]

-

This four-step sequence provides spirolactam 134 in 80% yield and >99% de after recrystallization.[8]

Step 6: Reduction of Spirolactam (134)

-

The carbonyl groups of spirolactam 134 are reduced using lithium aluminum hydride and aluminum chloride in tetrahydrofuran (THF).[8]

-

The resulting diamine 135 is crystallized as a succinic acid salt in 86% yield.[8]

Step 7: SNAr Reaction

-

Diamine 135 undergoes a nucleophilic aromatic substitution (SNAr) reaction with chloropyrrolopyrimidine 136 .[8]

Step 8: Deprotection

-

The benzyl protecting group is removed by hydrogenolysis to provide amine 137 .[8]

-

This two-step sequence proceeds with a 92% yield.[8]

Step 9: Final Acylation

-

Amine 137 is acylated with cyanoacetyl pyrazole 138 .[8]

-

The final product, this compound, is recrystallized from n-butanol with 3 wt % butylated hydroxytoluene (BHT) to yield the product in 86% yield with >99% ee and >99% de.[8]

Mechanism of Action: JAK-STAT Pathway Inhibition

This compound is a pan-JAK inhibitor, targeting all four members of the Janus kinase family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammation and immune responses.[2][4] By inhibiting these kinases, this compound effectively blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] This prevents the translocation of STAT dimers to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.[4]

Signaling Pathway Diagram

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data: In Vitro Activity

This compound has demonstrated potent inhibitory activity against multiple JAK kinases in various cell-based assays.

Table 2: IC₅₀ Values of this compound for JAK Kinases

| Kinase | IC₅₀ (nM) |

| JAK1 | 2.8[5] |

| JAK2 | 2.6[5] |

| JAK3 | 13[5] |

| Tyk2 | 58[5] |

Table 3: IC₅₀ Values of this compound in Cell-Based Assays

| Assay | IC₅₀ (nM) |

| IL-21 stimulated B-cell proliferation | 49 ± 6[5] |

| GM-CSF enhanced TNF-α production in monocytes | 277 ± 146[5] |

| IL-2 induced T-cell proliferation | 8.9 ± 3.6[9] |

| STAT phosphorylation (IL-2) | 40 ± 9[9] |

| STAT phosphorylation (IL-6) | 33 ± 14[9] |

| STAT phosphorylation (IL-23) | 84 ± 11[9] |

| STAT phosphorylation (GM-CSF) | 304 ± 22[9] |

| STAT phosphorylation (IFN-α) | 18 ± 3[9] |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of topical this compound in treating moderate to severe chronic hand eczema (CHE).

Table 4: Efficacy of this compound in Phase 3 DELTA Trials for CHE

| Trial | Endpoint | This compound Group | Vehicle Group |

| DELTA 1 | IGA-CHE Treatment Success at Week 16 | 20%[10] | 10%[10] |

| DELTA 2 | IGA-CHE Treatment Success at Week 16 | 29%[10] | 7%[10] |

*IGA-CHE Treatment Success is defined as a score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline.[10]

Conclusion